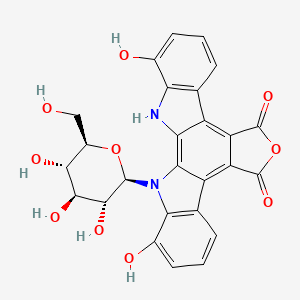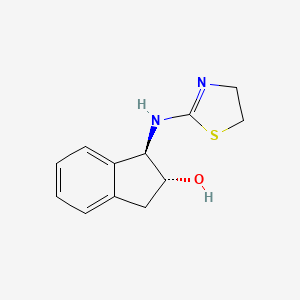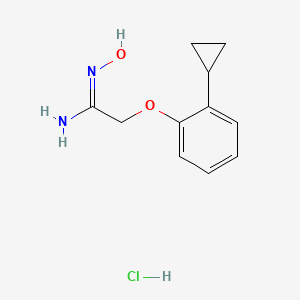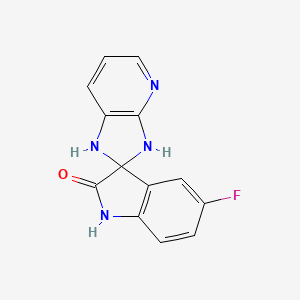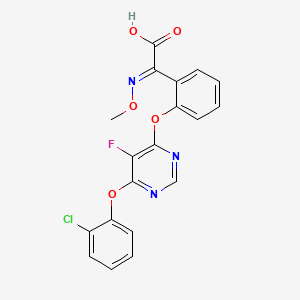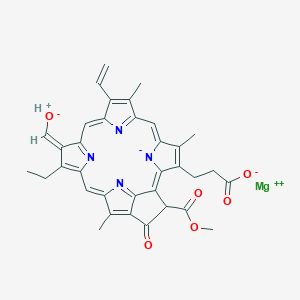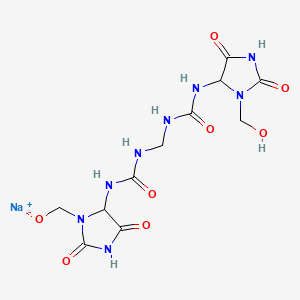
Urea, N,N''-methylenebis(N'-(3-(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl)-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N,N’‘-methylenebis(N’-(3-(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl)-, monosodium salt is a compound known for its antimicrobial properties. It is commonly used as a preservative in cosmetics and personal care products. The compound is chemically related to diazolidinyl urea and acts as a formaldehyde releaser .
Vorbereitungsmethoden
The synthesis of Urea, N,N’‘-methylenebis(N’-(3-(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl)-, monosodium salt involves the chemical reaction of allantoin and formaldehyde in the presence of sodium hydroxide solution and heat. The reaction mixture is then neutralized with hydrochloric acid and evaporated. This process results in a mixture of different formaldehyde addition products, including polymers .
Analyse Chemischer Reaktionen
Urea, N,N’‘-methylenebis(N’-(3-(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Wissenschaftliche Forschungsanwendungen
Urea, N,N’‘-methylenebis(N’-(3-(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl)-, monosodium salt has several scientific research applications:
Chemistry: It is used as a preservative in various chemical formulations.
Biology: The compound’s antimicrobial properties make it useful in biological research, particularly in studies involving microbial growth inhibition.
Medicine: It is used in the formulation of topical medications and ointments due to its preservative properties.
Wirkmechanismus
The mechanism of action of Urea, N,N’‘-methylenebis(N’-(3-(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl)-, monosodium salt involves the release of formaldehyde. This formaldehyde acts as an antimicrobial agent, inhibiting the growth of bacteria and fungi. The compound targets microbial cell walls and disrupts their integrity, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Urea, N,N’‘-methylenebis(N’-(3-(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl)-, monosodium salt is similar to other formaldehyde-releasing preservatives such as diazolidinyl urea and imidazolidinyl urea. it is unique in its specific chemical structure and the presence of hydroxymethyl groups. These structural differences can influence its reactivity and effectiveness as a preservative .
Similar Compounds
- Diazolidinyl urea
- Imidazolidinyl urea
- DMDM hydantoin
- Quaternium-15
These compounds share similar antimicrobial properties and are used in similar applications, but they differ in their chemical structures and specific mechanisms of action .
Eigenschaften
CAS-Nummer |
71042-94-9 |
|---|---|
Molekularformel |
C11H15N8NaO8 |
Molekulargewicht |
410.28 g/mol |
IUPAC-Name |
sodium;[5-[[[3-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]carbamoylamino]methylcarbamoylamino]-2,4-dioxoimidazolidin-1-yl]methanolate |
InChI |
InChI=1S/C11H15N8O8.Na/c20-2-18-4(6(22)16-10(18)26)14-8(24)12-1-13-9(25)15-5-7(23)17-11(27)19(5)3-21;/h4-5,20H,1-3H2,(H2,12,14,24)(H2,13,15,25)(H,16,22,26)(H,17,23,27);/q-1;+1 |
InChI-Schlüssel |
RTTQTBVVEQBFRF-UHFFFAOYSA-N |
Kanonische SMILES |
C(NC(=O)NC1C(=O)NC(=O)N1CO)NC(=O)NC2C(=O)NC(=O)N2C[O-].[Na+] |
Verwandte CAS-Nummern |
39236-46-9 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


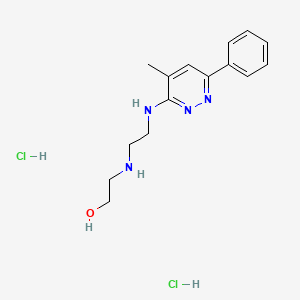
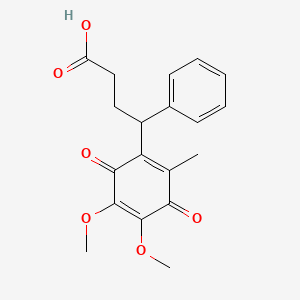
![1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12783334.png)
